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Compound of Interest

Compound Name: 3-Buten-2-one, 4-amino-3-bromo-

CAS No.: 13839-12-8

Cat. No.: B576798

Get Quote

Executive Summary
CAS 13839-12-8, formally identified as (Z)-4-amino-3-bromobut-3-en-2-one, belongs to the

highly versatile class of α -bromo enaminones[1]. Characterized by a "push-pull" alkene

system, this compound integrates an electron-donating amine and an electron-withdrawing

carbonyl group across a carbon-carbon double bond, with an electrophilic bromine atom at the

alpha position. This unique electronic topology makes it an invaluable building block in the

synthesis of complex heterocycles[2] and a potent electrophilic warhead in targeted covalent

drug discovery[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural

mechanics, and field-proven experimental protocols for its synthesis and application.

Structural & Physicochemical Profiling
The reactivity of CAS 13839-12-8 is dictated by its highly polarized structure. The molecule

exclusively adopts the (Z)-configuration. Causality: The geometry is thermodynamically locked

by a strong intramolecular hydrogen bond between the primary amine (hydrogen bond donor)

and the carbonyl oxygen (hydrogen bond acceptor). This rigidifies the backbone, preventing
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spontaneous isomerization and dictating the stereochemical outcome of subsequent cyclization

reactions.

Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound,

essential for both synthetic planning and pharmacokinetic modeling (e.g., ADMET predictions).

Property Value Reference / Source

IUPAC Name
(Z)-4-amino-3-bromobut-3-en-

2-one
Computed by LexiChem[1]

Molecular Formula C 4​H 6​BrNO PubChem CID 97547139[1]

Molecular Weight 164.00 g/mol PubChem CID 97547139[4]

Exact Mass / Monoisotopic 162.96328 Da PubChem CID 97547139[1]

XLogP3 (Lipophilicity) 1.0 Computed by XLogP3 3.0[4]

Topological Polar Surface Area 43.1 Å² Computed by Cactvs[1]

H-Bond Donors / Acceptors 1 / 2 Computed by Cactvs[4]

Rotatable Bonds 1 Computed by Cactvs[1]

Mechanistic Insights: The Reactivity Profile
α -Bromo enaminones are multi-centered electrophile-nucleophile systems. The introduction of

the bromine atom at the C3 (alpha) position significantly alters the electron density compared

to the parent enaminone, dampening the nucleophilicity of the beta-carbon while introducing a

prime site for cross-coupling and nucleophilic substitution[2].
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Fig 1: Reactive centers of CAS 13839-12-8 illustrating its versatility as a synthetic building

block.

Synthetic Methodologies & Experimental Protocols
Protocol A: Electrophilic Alpha-Bromination of
Enaminones
The most reliable method for synthesizing CAS 13839-12-8 is the direct electrophilic

halogenation of 4-aminobut-3-en-2-one using N-bromosuccinimide (NBS)[5].

Step-by-Step Methodology:

Preparation: Dissolve 10.0 mmol of 4-aminobut-3-en-2-one in 30 mL of anhydrous

dichloromethane (DCM) under an inert argon atmosphere.

Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

Causality: Enaminones are highly reactive; elevated temperatures promote uncontrolled

polyhalogenation, leading to unwanted α,α -dihaloketones[5].

Halogenation: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Stir at 0 °C for 1

hour.

Reaction Quenching & Workup: Dilute the mixture with 20 mL DCM and wash with saturated

aqueous NaHCO 3​(2 x 20 mL).
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Causality: The alkaline wash neutralizes the succinimide byproduct and any trace

hydrobromic acid, preventing the acid-catalyzed degradation of the sensitive enaminone

double bond.

Purification: Dry the organic layer over MgSO 4​, concentrate in vacuo, and purify via flash

column chromatography (Hexane/EtOAc) to yield the pure (Z)-4-amino-3-bromobut-3-en-2-

one.

4-aminobut-3-en-2-one
in DCM (0 °C)

Portion-wise addition
of NBS (1.05 eq)

Stir 1 hr at 0 °C
Monitor by TLC

Aqueous Workup
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Fig 2: Step-by-step synthetic workflow for the alpha-bromination of primary enaminones.

Protocol B: Palladium-Catalyzed Cyclization
α -Bromo enaminones are critical precursors for complex heterocyclic scaffolds. For instance,

under palladium catalysis, bromoenaminones undergo intramolecular cyclization involving

arylpalladium complexes to yield functionalized architectures like 1,2,3,4-tetrahydro-4-oxo- β -

carbolines[2]. The C-Br bond serves as the primary oxidative addition site for the Pd(0)

catalyst.

Biological Applications: Covalent Target Inhibition
Beyond synthetic chemistry, bromoenaminones have gained significant traction in medicinal

chemistry as electrophilic warheads. Recent drug discovery programs have identified

bromoenaminone derivatives as potent covalent inhibitors of the antibacterial target UDP-N-

acetylglucosamine enolpyruvyl transferase (MurA)[3].

Mechanism of Action: The bromine atom is crucial for biological activity. Upon docking into the

active site, the nucleophilic side chain of a specific cysteine residue (e.g., Cys115 in MurA)

attacks the electrophilic alpha-carbon. Mass spectrometry (MS/MS) validation of these

complexes shows a net loss of the bromine atom, confirming a net nucleophilic substitution

reaction that forms a permanent, covalent thioether linkage, thereby irreversibly deactivating

the enzyme.
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Fig 3: Mechanism of covalent target inhibition via nucleophilic substitution by cysteine thiols.

Analytical Characterization Standards
To ensure the trustworthiness of the synthesized CAS 13839-12-8, researchers must validate

the product using the following analytical hallmarks:

Mass Spectrometry (ESI-MS): The presence of the bromine atom will manifest as a distinct

1:1 isotopic doublet at m/z 164 and 166 [M+H] + due to the natural abundance of 79 Br and

81 Br isotopes.

Nuclear Magnetic Resonance ( 1 H-NMR): The disappearance of the vinylic proton (typically

around 5.0–5.5 ppm in the parent enaminone) confirms complete halogenation at the alpha

position. The amine protons (NH 2​) will appear significantly downfield due to the strong

intramolecular hydrogen bonding with the carbonyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reactivity-and-applications-of-cas-13839-12-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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